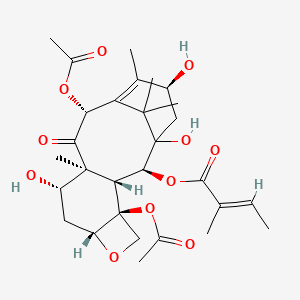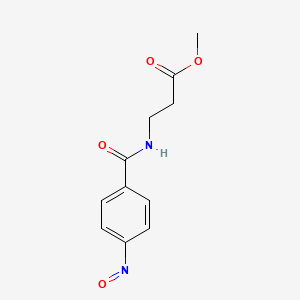
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is an intermediate in the synthesis of various related compounds, including Balsalazide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester typically involves the reaction of 4-nitrosobenzoyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: 3-(4-Nitrobenzamido)propanoic Acid Methyl Ester.
Reduction: 3-(4-Aminobenzamido)propanoic Acid Methyl Ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrobenzamido)propanoic Acid Methyl Ester: Similar structure but with a nitro group instead of a nitroso group.
3-(4-Aminobenzamido)propanoic Acid Methyl Ester: Similar structure but with an amine group instead of a nitroso group.
3-(4-Chlorobenzamido)propanoic Acid Methyl Ester: Similar structure but with a chloro group instead of a nitroso group.
Uniqueness
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
methyl 3-[(4-nitrosobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H12N2O4/c1-17-10(14)6-7-12-11(15)8-2-4-9(13-16)5-3-8/h2-5H,6-7H2,1H3,(H,12,15) |
Clave InChI |
JFUTWEBJLDOFAB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


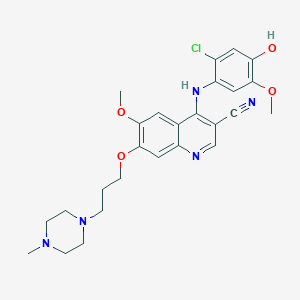
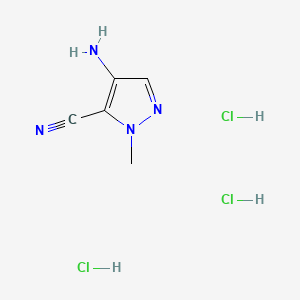
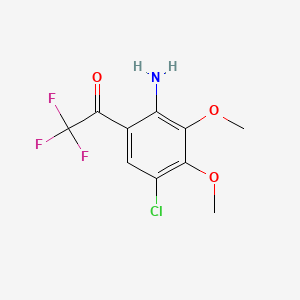
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

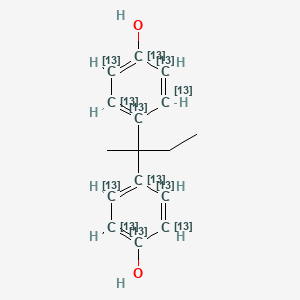
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
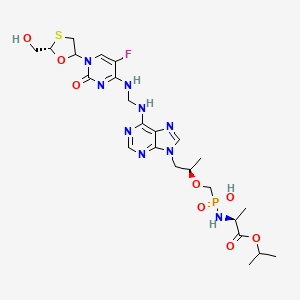
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
